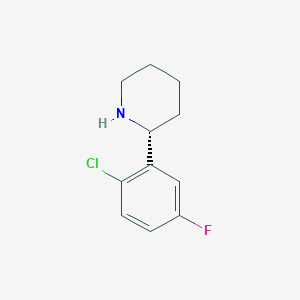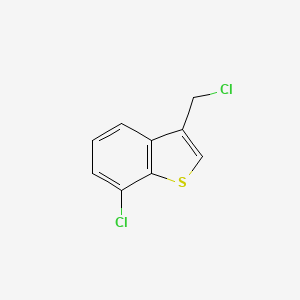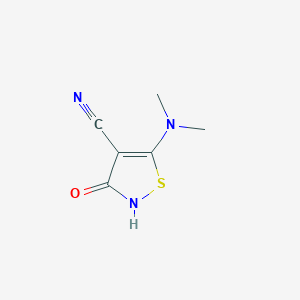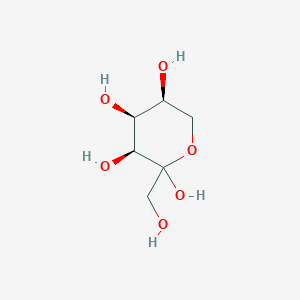![molecular formula C6H6BNO2 B13032008 [1,2]Oxaborolo[3,4-C]pyridin-1(3H)-OL](/img/structure/B13032008.png)
[1,2]Oxaborolo[3,4-C]pyridin-1(3H)-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1,2]Oxaborolo[3,4-C]pyridin-1(3H)-OL is a heterocyclic compound that features a unique structure combining a boron atom within a fused ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1,2]Oxaborolo[3,4-C]pyridin-1(3H)-OL typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a pyridine derivative with a boronic acid or boronate ester in the presence of a catalyst. The reaction conditions often require elevated temperatures and inert atmospheres to ensure the stability of the boron-containing intermediates.
Industrial Production Methods
Industrial production of this compound may involve scalable processes such as continuous flow synthesis. This method allows for the efficient production of the compound by maintaining optimal reaction conditions and minimizing the formation of by-products.
Chemical Reactions Analysis
Types of Reactions
[1,2]Oxaborolo[3,4-C]pyridin-1(3H)-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or boronates.
Reduction: Reduction reactions can convert the compound into boron-containing alcohols or amines.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Reagents like halogens or organometallic compounds are employed under conditions that favor nucleophilic or electrophilic substitution.
Major Products Formed
The major products formed from these reactions include boronic acids, boronates, alcohols, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
[1,2]Oxaborolo[3,4-C]pyridin-1(3H)-OL has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Medicine: Its unique structure allows for the design of novel therapeutic agents that can target specific biological pathways.
Industry: The compound is used in the development of advanced materials, including polymers and catalysts, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of [1,2]Oxaborolo[3,4-C]pyridin-1(3H)-OL involves its interaction with molecular targets through its boron atom. The boron atom can form reversible covalent bonds with biological molecules, allowing the compound to modulate enzyme activity or inhibit specific proteins. This interaction is crucial for its potential therapeutic effects, particularly in targeting cancer cells or bacterial enzymes.
Comparison with Similar Compounds
Similar Compounds
Pyrrolo[3,4-C]pyridine: A structurally similar compound with a fused pyrrole and pyridine ring system.
Pyrazolo[3,4-B]pyridine: Another heterocyclic compound with a fused pyrazole and pyridine ring system.
Uniqueness
[1,2]Oxaborolo[3,4-C]pyridin-1(3H)-OL is unique due to the presence of the boron atom within its ring structure. This feature imparts distinct chemical reactivity and biological activity compared to other similar compounds. The boron atom allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry and materials science.
Properties
Molecular Formula |
C6H6BNO2 |
|---|---|
Molecular Weight |
134.93 g/mol |
IUPAC Name |
1-hydroxy-3H-oxaborolo[3,4-c]pyridine |
InChI |
InChI=1S/C6H6BNO2/c9-7-6-3-8-2-1-5(6)4-10-7/h1-3,9H,4H2 |
InChI Key |
VDCMZLLEHWRBGY-UHFFFAOYSA-N |
Canonical SMILES |
B1(C2=C(CO1)C=CN=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![{3-methyl-1H-pyrrolo[2,3-b]pyridin-6-yl}methanamine](/img/structure/B13031943.png)

![(2S)-2-[[4-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]butanoic acid](/img/structure/B13031954.png)


![(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(oxepan-4-yl)acetic acid](/img/structure/B13031969.png)
![4-Methyl-1H-imidazo[4,5-c]pyridine](/img/structure/B13031975.png)
![1-(2-{[dimethyl(propan-2-yl)silyl]oxy}ethyl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B13031983.png)



